molecular formula C12H16FNO B13277158 N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine

Cat. No.: B13277158
M. Wt: 209.26 g/mol
InChI Key: PBYQLTUZWIOPJD-UHFFFAOYSA-N
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Description

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine (CAS 1157232-49-9) is a high-purity chemical research compound with a molecular formula of C12H16FNO and a molecular weight of 209.26 g/mol . This cyclopropanamine derivative is designed for neuroscience and medicinal chemistry research, particularly in the study of central nervous system (CNS) disorders. Compounds within this chemical class have been investigated as potent and selective agonists for the 5-HT2C receptor . This receptor is a promising drug target for psychiatric and metabolic conditions, including schizophrenia, obesity, and drug addiction . The structural motif of a cyclopropane ring, as featured in this molecule, is of significant interest in drug discovery due to its rigid conformation, which can enhance binding potency, increase metabolic stability, and improve brain permeability . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmacological evaluation. It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H16FNO/c1-8(14-9-3-4-9)11-6-5-10(15-2)7-12(11)13/h5-9,14H,3-4H2,1-2H3

InChI Key

PBYQLTUZWIOPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)NC2CC2

Origin of Product

United States

Preparation Methods

Classical Multi-Step Approaches

Earlier methods for phenylcyclopropylamine derivatives involved:

  • Condensation of substituted benzaldehydes with malonic acid to form cinnamic acid derivatives.
  • Conversion to acid chlorides and esterification with chiral auxiliaries (e.g., menthol esters).
  • Cyclopropanation using dimethylsulfoxonium methylide.
  • Hydrolysis and conversion to acid chlorides.
  • Azide formation and Curtius rearrangement to amines.

Limitations:

  • Use of hazardous reagents (pyridine, sodium azide).
  • Lengthy procedures with multiple isolations and chromatographic purifications.
  • Low overall yields.
  • High cost due to chiral auxiliaries and reagents.

Improved Industrially Viable Process (Patent US20130165696)

A novel process addresses these issues by:

  • Utilizing substituted cyclopropanecarboxylic acid intermediates.
  • Avoiding sodium azide by using alternative azide sources.
  • Employing non-hazardous reagents and solvents.
  • Reducing the number of steps and reaction times.
  • Simplifying isolation and purification.

General Synthetic Scheme:

Step Reaction Reagents/Conditions Outcome
a) Formation of substituted ester Reaction of substituted benzaldehyde derivatives with malonic acid or equivalent Ethyl or other esters of substituted cyclopropanecarboxylic acid
b) Hydrolysis of ester Acid or base hydrolysis in suitable solvent (e.g., ethanol) Substituted cyclopropanecarboxylic acid
c) Optional chiral resolution Treatment with chiral amine in solvent Pure chiral acid salt
d) Conversion to acyl azide Reaction with azide reagent (non-sodium azide) and base Acyl azide intermediate
e) Curtius rearrangement and hydrolysis Heating in toluene or appropriate solvent, followed by acid/base workup Substituted cyclopropylamine
f) Salt formation Reaction with acid (e.g., mandelic acid) Acid addition salt of cyclopropylamine

Advantages:

  • Avoids explosive and toxic reagents.
  • High yield and purity.
  • Suitable for scale-up.
  • Environmentally friendly.

Alternative Routes via Cyclopropanation of Halogenated Precursors

Another approach involves:

  • Halogenation of substituted phenylethyl precursors.
  • Cyclopropanation using phosphonoacetate reagents under basic conditions.
  • Conversion of esters to amines via amides and subsequent Hofmann rearrangement or direct amination.

Drawbacks:

  • Use of sodium hydride and other reactive bases.
  • Longer reaction times.
  • Potential for explosive intermediates.

Selective Aromatic Substitution and Amination (EP0430847A1)

Selective nucleophilic aromatic substitution of halogenated nitrobenzenes with cyclopropylamine followed by reduction and hydrolysis yields N-cyclopropyl substituted anilines.

Process Highlights:

  • Reaction performed at controlled temperatures (0-70 °C).
  • Use of hypophosphorous acid and sodium nitrite for reduction.
  • Extraction and purification via solvent washes and crystallization.

Relevance:

  • Provides a route to aromatic cyclopropylamines with selective substitution patterns.
  • May be adapted for methoxy and fluoro substituted phenyl rings.

Comparative Analysis of Preparation Methods

Feature Classical Multi-Step Improved Industrial Process (US20130165696) Halogenated Precursor Route (EP0430847A1)
Number of Steps High (6-8) Moderate (4-5) Moderate (4-6)
Use of Hazardous Reagents Yes (pyridine, sodium azide) No Moderate (hypophosphorous acid, sodium nitrite)
Purification Complexity High (chromatography) Low (simple isolation) Moderate (crystallization)
Yield Moderate to Low High (up to 80%+) Moderate
Scalability Limited High Moderate
Environmental Impact High Low Moderate
Stereochemical Control Good Excellent Moderate

Detailed Reaction Conditions and Notes

Ester Hydrolysis

  • Hydrolysis of substituted esters is typically performed using sodium hydroxide or acid in alcohol solvents (ethanol or methanol).
  • Temperature control (40-50 °C) is important for complete conversion.
  • Acidification post-hydrolysis yields the free acid.

Azide Formation and Curtius Rearrangement

  • Use of safer azide sources than sodium azide (e.g., organic azides) is preferred.
  • Heating the acyl azide intermediate in toluene at ~100 °C induces rearrangement to isocyanate.
  • Subsequent hydrolysis yields the amine.

Chiral Resolution

  • Optional step using chiral amines (e.g., mandelic acid) to form salts.
  • Enhances enantiomeric purity.
  • Salt forms can be crystalline, amorphous, or solid-state.

Aromatic Substitution

  • Selective substitution of 2-fluoro groups over chloro in nitrobenzenes enables regioselective amination.
  • Reaction with cyclopropylamine under controlled temperature yields substituted anilines.
  • Reduction of nitro groups and acetylation steps follow.

Summary Table of Key Intermediates and Reagents

Compound/Intermediate Role Typical Reagents Notes
Substituted Benzaldehyde Starting aromatic compound 2-fluoro-4-methoxybenzaldehyde Key aromatic moiety
Malonic Acid or Equivalent Knoevenagel condensation Pyridine, piperidine (classical) Forms cinnamic acid derivatives
Ester of Cyclopropanecarboxylic Acid Cyclopropanation substrate Dimethylsulfoxonium methylide or phosphonoacetate Stereoselective cyclopropanation
Cyclopropanecarboxylic Acid Hydrolysis product NaOH or acid Precursor to amine
Acyl Azide Curtius rearrangement intermediate Organic azide reagents Avoid sodium azide for safety
Cyclopropylamine Target amine Hydrolysis of isocyanate Final product
Chiral Amine (e.g., Mandelic Acid) Resolution agent Acid/base Enhances enantiomeric purity

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares the molecular characteristics of N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine with five analogues:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 2-F, 4-OCH3 C12H15FNO 208.25 Reference compound
N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine 2-Cl, 4-F C11H13ClFN 213.68 Chlorine replaces methoxy at position 4
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine hydrochloride 2-F C11H14FN·HCl 227.69 (free base: 193.69) Lacks methoxy group; hydrochloride salt enhances stability
N-(4-Methylbenzyl)cyclopropanamine 4-CH3 C11H15N 161.24 Benzyl substituent instead of phenethyl
N-[2-(2-Bromo-4-fluorophenyl)ethyl]cyclopropanamine 2-Br, 4-F C11H13BrFN 258.13 Bromine substituent; ethyl linker

Key Observations :

  • Halogen vs. Methoxy Substitution : Replacement of the 4-methoxy group with halogens (e.g., Cl in , Br in ) alters lipophilicity and steric bulk, which may impact pharmacokinetics.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility and crystallinity for pharmaceutical applications.
  • Linker Variations : Phenethyl vs. benzyl groups (e.g., ) modulate conformational flexibility and binding interactions.

Physicochemical and Pharmacological Properties

Limited data are available for the target compound. Comparisons are inferred from analogues:

Property This compound N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine
Boiling Point Not reported Not reported Not reported
Purity Discontinued; historical data unavailable ≥95% (analytical standard available) ≥95% (GC-FID confirmed)
Stability Likely stable under inert conditions Stable at -20°C (recommended storage) Stable as hydrochloride salt
Bioactivity Unknown Unknown; structural similarity to CNS-targeting amines Unknown

Notes:

  • Purity Challenges : The target compound’s discontinuation may reflect synthetic difficulties or low demand.
  • Salt Advantages : Hydrochloride forms (e.g., ) mitigate hygroscopicity and degradation.

Biological Activity

N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine, with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopropane ring linked to an ethyl group and a phenyl ring substituted with both a fluorine and a methoxy group. The unique structural characteristics of this compound suggest significant interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

The structural components of this compound include:

  • Cyclopropane Ring : Provides rigidity and unique spatial orientation.
  • Ethyl Group : Enhances hydrophobic interactions.
  • Fluoro and Methoxy Substituents : Influence electronic properties and binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits potential interactions with various receptors and enzymes, particularly those involved in neurological and psychiatric disorders. The presence of fluorine and methoxy groups is believed to enhance the compound's binding affinity and selectivity towards these targets.

The compound's mechanism of action is primarily attributed to its ability to modulate receptor activity. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in neurotransmission, which could lead to therapeutic effects in conditions such as depression or anxiety disorders.

Binding Affinity Studies

Studies have focused on the binding affinities of this compound to various biological targets. For instance, research has shown that compounds with similar structures can exhibit varying degrees of potency based on their substituent patterns.

Compound NameBinding Affinity (Ki)Target Receptor
This compoundTBDTBD
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamineTBDTBD
2-FluorophenethylamineTBDTBD

Note: Specific values for binding affinities are subject to ongoing research.

Case Studies

In a study investigating the pharmacological profile of similar cyclopropane derivatives, researchers observed that modifications to the substituents significantly impacted the biological activity. For example, compounds with methoxy groups demonstrated enhanced receptor selectivity compared to those without.

Applications in Drug Development

Given its promising biological activity, this compound is being explored as a potential lead compound in drug development for various therapeutic applications:

  • Neurological Disorders : Potential treatment for depression and anxiety.
  • Cancer Research : Investigated for its role in inhibiting specific kinase activities associated with tumor growth.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation followed by amine functionalization. For example, halogenated precursors (e.g., 2-fluoro-4-methoxybenzyl chloride) react with cyclopropylamine under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like toluene or dichloromethane . Key factors include:

  • Temperature : 80–100°C for optimal cyclopropane ring formation.
  • Catalysts : Transition metals (e.g., Cu or Zn) may enhance ring closure .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl and cyclopropane protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₅FNO₃) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopropane ring and ethyl linkage .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against targets like monoamine oxidases (MAOs) or kinases, using fluorometric assays .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in cyclopropane ring formation?

  • Methodological Answer :

  • Kinetic Studies : Vary temperature and solvent polarity (e.g., DMF vs. THF) to stabilize transition states .
  • Computational Modeling : DFT calculations predict steric hindrance from the 2-fluoro substituent, guiding precursor modifications .
  • Catalyst Screening : Test palladium or nickel catalysts to improve ring-closure efficiency .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, incubation time) across studies .
  • Proteomic Profiling : Use affinity chromatography to identify off-target interactions that skew results .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How can stereochemical purity be ensured during scale-up synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in cyclopropanation to favor the desired isomer .
  • Circular Dichroism (CD) : Monitor optical activity during synthesis to detect racemization .

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